molecular formula C9H7F4NS B13587270 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide

Cat. No.: B13587270
M. Wt: 237.22 g/mol
InChI Key: JPYBHUUDZGUHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is an organic compound with the molecular formula C9H7F4NS. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanethioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanethioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with an ethanethioamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H7F4NS

Molecular Weight

237.22 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethioamide

InChI

InChI=1S/C9H7F4NS/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15)

InChI Key

JPYBHUUDZGUHKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.